FabI Enzymatic Inhibition: Head-to-Head Comparison Within the Novalex Pyrrolidine Series
Within the Novalex Therapeutics pyrrolidine series evaluated against S. aureus FabI, CAS 2034447-68-0 (CHEMBL4213777) demonstrates a measurable but moderate inhibitory profile [1]. Its binding affinity (Ki) and functional inhibition (IC50) are quantitatively defined, allowing direct comparison to closely related analogs that differ only in the aryl substitution pattern (see Comparison_Data). While not the most potent analog in the series, the compound's precise potency values serve as a critical reference point for SAR interpretation, as even single-atom changes to the 2-methoxyphenyl or 2,6-difluorophenyl groups yield order-of-magnitude potency shifts [2].
| Evidence Dimension | S. aureus FabI enzymatic inhibition |
|---|---|
| Target Compound Data | Ki = 2,100 nM; IC50 = 5,700 nM |
| Comparator Or Baseline | Analog CHEMBL4205638 (BDBM50452512): IC50 = 2,300 nM; Analog CHEMBL4214922 (BDBM50452505): Ki > 37,100 nM |
| Quantified Difference | 3.6-fold higher potency (by IC50) compared to CHEMBL4205638; >17.6-fold lower Ki compared to CHEMBL4214922 |
| Conditions | Competitive inhibition assay using S. aureus subsp. aureus Rosenbach ATCC 43300 FabI, crotonyl-CoA as substrate, in the presence of NADPH/NADH (data curated from Novalex Therapeutics by ChEMBL). |
Why This Matters
Direct comparative FabI inhibition data within the same assay system enables procurement decisions based on target engagement potency rather than structural similarity alone.
- [1] BindingDB Entry BDBM50452499 (CHEMBL4213777). 2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one. https://www.bindingdb.org/. View Source
- [2] BindingDB Entry BDBM50452512 (CHEMBL4205638) and BDBM50452505 (CHEMBL4214922), respectively. https://www.bindingdb.org/. View Source
